Product packaging for 1-(furan-2-yl)pentane-1,3-dione(Cat. No.:CAS No. 157589-73-6)

1-(furan-2-yl)pentane-1,3-dione

Cat. No.: B6146135
CAS No.: 157589-73-6
M. Wt: 166.17 g/mol
InChI Key: GLZJLELNCAOUIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Furan-2-yl)pentane-1,3-dione is a high-purity chemical compound with the molecular formula C9H10O3 and a molecular weight of 166.17 g/mol . It is supplied with the CAS Registry Number 157589-73-6 . This compound is characterized as a beta-diketone, a class of compounds known for their versatility as building blocks in organic and medicinal chemistry research. Its structure, featuring a furan ring and a pentane-1,3-dione chain, makes it a valuable precursor for the synthesis of various heterocyclic systems . Research involving similar furan-containing compounds highlights their potential in developing pharmacologically active molecules. For instance, furan-based derivatives have been explored as selective inhibitors of enzymes like phosphoinositide 3-kinase gamma for inflammatory diseases , and as key intermediates for synthesizing antimicrobial agents incorporating pyrazole, thiazole, and 1,3,4-thiadiazole moieties . As such, this compound holds significant value for researchers in drug discovery and the development of new synthetic methodologies. This product is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet and adhere to all laboratory safety protocols. The compound is associated with the hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

157589-73-6

Molecular Formula

C9H10O3

Molecular Weight

166.17 g/mol

IUPAC Name

1-(furan-2-yl)pentane-1,3-dione

InChI

InChI=1S/C9H10O3/c1-2-7(10)6-8(11)9-4-3-5-12-9/h3-5H,2,6H2,1H3

InChI Key

GLZJLELNCAOUIG-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)CC(=O)C1=CC=CO1

Purity

95

Origin of Product

United States

Synthetic Methodologies and Precursor Design for 1 Furan 2 Yl Pentane 1,3 Dione

Established Synthetic Routes for 1-(furan-2-yl)pentane-1,3-dione

Claisen Condensation Approaches Utilizing Furan-Derived Esters or Ketones

The Claisen condensation is a cornerstone reaction for the formation of β-keto esters and β-diketones. wikipedia.orglibretexts.org This reaction involves the carbon-carbon bond formation between two esters or an ester and a carbonyl compound in the presence of a strong base. wikipedia.org For the synthesis of this compound, this can be adapted by using a furan-derived ester as one of the starting materials.

In a typical Claisen condensation, a strong base is used to deprotonate the α-carbon of an ester, creating an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of a second ester molecule. libretexts.org Subsequent elimination of an alkoxide group leads to the formation of the β-keto ester. libretexts.org To synthesize the target dione (B5365651), a mixed Claisen condensation would be employed, reacting an enolizable ester with a non-enolizable furan-derived ester.

A specific example involves the reaction of an ethyl furan-2-carboxylate (B1237412) with acetone (B3395972) in the presence of a strong base like sodium ethoxide. The base abstracts a proton from acetone to form an enolate, which then attacks the carbonyl group of the furan (B31954) ester.

Table 1: Key Features of Claisen Condensation

FeatureDescription
Reactants An ester with α-hydrogens and another carbonyl compound (ester or ketone).
Base A strong, non-nucleophilic base is required, often the sodium salt of the alcohol corresponding to the ester.
Product A β-keto ester or a β-diketone.
Key Bond Formation Carbon-carbon bond between the α-carbon of one reactant and the carbonyl carbon of the other.

The intramolecular version of the Claisen condensation is known as the Dieckmann condensation, which is useful for forming cyclic β-keto esters. wikipedia.orgmasterorganicchemistry.com

Alternative Synthetic Pathways for this compound

Beyond the classic Claisen condensation, other synthetic routes are available. One notable method is the Paal-Knorr synthesis, which involves the acid-catalyzed cyclization of 1,4-dicarbonyl compounds to produce furans. organic-chemistry.orgyoutube.com While this is primarily a method for furan synthesis, the reverse reaction, or a modification of the starting materials, can conceptually lead to the desired β-diketone structure. For instance, the oxidation of certain furan derivatives can lead to the formation of dicarbonyl compounds. nih.gov

Another approach involves the Stetter reaction, which can be used to synthesize 1,4-diketones. These can then potentially be further functionalized to yield the target β-diketone. A study demonstrated the synthesis of novel arenoxy-substituted 1,4-diketones via an intermolecular Stetter reaction, which were then cyclized to furan derivatives. acs.org

Catalytic Strategies in this compound Synthesis

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency and selectivity. In the context of furan and diketone synthesis, several catalytic systems have been developed.

Transition metal catalysis, particularly with palladium, copper, and iron, is a common strategy for forming carbon-carbon and carbon-heteroatom bonds necessary for constructing functionalized furans. mdpi.com For example, palladium-catalyzed cross-coupling reactions are effective for introducing functional groups onto the furan core. mdpi.com Furthermore, a palladium-catalyzed method for synthesizing furans via C-H activation and alkene insertion has been reported, achieving good yields for various furan derivatives. mdpi.com

Lewis acids like zirconium tetrachloride (ZrCl₄) have been shown to promote powerful Claisen condensations. researchgate.net Boron trifluoride has also been used as a catalyst in the acylation of furan. google.com More recently, a zirconium-catalyzed conversion of xylose and acetylacetone (B45752) was reported to produce a bisfuranic monomer, highlighting the potential of Lewis acid catalysis in furan chemistry. rsc.org

Synthesis of Furan-Containing Precursors for β-Diketone Formation

The successful synthesis of this compound is highly dependent on the availability and reactivity of furan-containing precursors.

Functionalization of the Furan Ring for β-Diketone Integration

The furan ring can be functionalized to facilitate its incorporation into the β-diketone structure. The synthesis of highly substituted and electron-rich furans can be challenging due to their propensity for hydrolysis or oxidation. nih.gov However, various methods exist for introducing substituents onto the furan ring.

One common method is the Friedel-Crafts acylation of furan, which introduces an acyl group that can serve as a handle for further reactions. wikipedia.org Additionally, the Vilsmeier-Haack reaction can be used for formylation and other functionalizations of the furan ring. tandfonline.com

Preparation of Acyl Furan Derivatives

Acyl furans are key intermediates in the synthesis of this compound. The most common method for their preparation is the Friedel-Crafts acylation of furan with an acylating agent like acetic anhydride (B1165640) or an acyl halide. google.comwikipedia.org This reaction is typically catalyzed by a Lewis acid. google.com

Table 2: Common Acylating Agents for Furan

Acylating AgentCatalystReference
Acetic AnhydrideVarious Lewis Acids wikipedia.orgajrconline.org
Acyl HalidesBoron Trifluoride-organic complex google.com

The industrial synthesis of 2-acetylfuran, a key precursor, often involves the Friedel-Crafts acylation of furan with acetic anhydride. wikipedia.org Vapor phase acylation of furan over ferrite (B1171679) catalysts has also been reported as an efficient method for producing 2-acetylfuran. ajrconline.org

Green Chemistry Approaches in the Synthesis of this compound

The development of environmentally benign synthetic methodologies is a cornerstone of modern chemistry. For the synthesis of this compound, a β-diketone of interest in various chemical applications, the principles of green chemistry offer a pathway to reduce waste, minimize energy consumption, and utilize renewable resources. Research into the synthesis of related furan derivatives and β-diketones highlights several green approaches that are applicable to the production of this compound. These strategies primarily focus on the use of greener catalysts, alternative reaction media, and renewable starting materials.

One of the most promising green approaches involves the use of biocatalysts. For instance, the asymmetric bioreduction of a similar compound, 1-(furan-2-yl)propan-1-one, to (S)-1-(furan-2-yl)propan-1-ol has been successfully achieved using whole-cell Lactobacillus paracasei BD101. researchgate.net This reaction proceeds with high conversion (>99%), excellent enantiomeric excess (>99%), and a high yield (96%) under optimized conditions, demonstrating the potential of biocatalysis for the synthesis of furan-containing molecules. researchgate.net This suggests that enzymatic or microbial transformations could be developed for the synthesis of this compound, potentially offering high selectivity and mild reaction conditions.

Another significant green strategy is the utilization of renewable feedstocks. Carbohydrates, being abundant and renewable, are attractive starting materials for the synthesis of valuable chemicals. rsc.org Research has shown the efficient conversion of xylose and acetylacetone (acac) into a bisfuranic monomer, demonstrating a pathway from biomass-derived sugars to complex furan derivatives. rsc.org This approach, known as the Garcia Gonzalez (GG) reaction, can be tuned to favor the formation of different products. rsc.org For example, using NaCl as an additive in the reaction of xylose with acetylacetone can yield 3-(furan-2-ylmethylene)pentane-2,4-dione, a compound structurally related to our target molecule. rsc.org This highlights the potential of using renewable resources like xylose as a precursor for the furan ring in this compound.

The use of solid acid catalysts and alternative energy sources also represents a key green chemistry approach. For example, solid acid catalysts like Amberlyst® 15 have been effectively used in the synthesis of furan derivatives from 2-methylfuran, a lignocellulosic biomass derivative. researchgate.net These catalysts can be regenerated and reused, minimizing waste. researchgate.net Furthermore, the use of microwave irradiation has been shown to accelerate reactions and improve yields in the synthesis of furan derivatives. rsc.org Combining solid acid catalysis with microwave-assisted synthesis could provide an efficient and environmentally friendly route to this compound.

Solvent-free synthesis is another impactful green chemistry technique. Reactions conducted without a solvent or in a green solvent like water or polyethylene (B3416737) glycol (PEG) can significantly reduce the environmental impact of a chemical process. researchgate.netresearchgate.net For instance, the synthesis of novel highly functionalized dihydroanthra[1,2-b]furan-6,11-dione derivatives has been achieved under solvent-free conditions. researchgate.net Similarly, the use of ultrasound irradiation in combination with a green solvent has been employed for the synthesis of furan-2-yl imidazo[1,2-a]pyridines. sciforum.net These methods offer advantages such as shorter reaction times, simpler work-up procedures, and reduced waste generation, all of which are desirable for the synthesis of this compound.

The following table summarizes some of the green chemistry approaches that could be adapted for the synthesis of this compound, based on research on related compounds.

Green Chemistry ApproachPrecursors/CatalystsReaction ConditionsPotential Benefits
Biocatalysis 1-(furan-2-yl)propan-1-one, Lactobacillus paracasei BD101Optimized pH and temperatureHigh selectivity, mild conditions, reduced byproducts researchgate.net
Renewable Feedstocks Xylose, AcetylacetoneZrCl4 catalyst, microwave irradiation, NaI/NaCl additiveUse of renewable resources, tunable selectivity rsc.org
Solid Acid Catalysis 2-MethylfuranAmberlyst® 15 catalyst, ethanol/water solventCatalyst reusability, reduced corrosive waste researchgate.net
Solvent-Free Synthesis 2,6-dihydroxyanthraquinone, dialkyl acetylenedicarboxylates, triphenylphosphine90 °CReduced solvent waste, simplified purification researchgate.net
Ultrasound-Assisted Synthesis Ammonium chloride catalystRoom temperatureEnergy efficiency, shorter reaction times sciforum.net

By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable and environmentally responsible. Future research in this area will likely focus on developing a holistic approach that combines several of these strategies to maximize the green credentials of the synthetic process.

Tautomeric Equilibria and Intramolecular Interactions in 1 Furan 2 Yl Pentane 1,3 Dione

Keto-Enol Tautomerism Dynamics

The tautomerism in 1-(furan-2-yl)pentane-1,3-dione involves the migration of a proton from the central carbon atom (C2) to one of the carbonyl oxygen atoms, resulting in the formation of a carbon-carbon double bond and a hydroxyl group. masterorganicchemistry.com Due to the asymmetry of the molecule—having a furan-2-yl group on one side and an ethyl group on the other—two different enol tautomers are possible. These are designated as Enol A (enolization toward the furanoyl group) and Enol B (enolization toward the propanoyl group).

Generally, the enol form that allows for extended π-conjugation is more stable. researchgate.net In this case, Enol A, where the C=C double bond is conjugated with the furan (B31954) ring, is expected to be the predominant enol tautomer. The equilibrium between the two enol forms is typically very fast on the NMR timescale, resulting in an averaged spectrum, whereas the interconversion between the keto and enol forms is slow enough to allow for the observation of distinct signals for each form. nih.gov

Temperature Dependence of Tautomeric Equilibria

Temperature also exerts a significant influence on the keto-enol equilibrium. An increase in temperature generally leads to a decrease in the proportion of the enol form and a corresponding increase in the diketo form. irb.hr

This phenomenon can be understood from a thermodynamic perspective. The formation of the highly ordered, chelated enol structure from the more flexible diketo form is an enthalpically favorable process (ΔH < 0) due to the formation of the strong intramolecular hydrogen bond and conjugation. However, it is entropically unfavorable (ΔS < 0) because it reduces the molecule's conformational freedom. missouri.edu According to the Gibbs free energy equation (ΔG = ΔH - TΔS), as the temperature (T) increases, the unfavorable entropy term (-TΔS) becomes more dominant, causing the Gibbs free energy of the enolization to become less negative and shifting the equilibrium toward the more disordered diketo tautomer. irb.hr

Table 2: Representative Temperature Dependence of Enol Content in a β-Diketone System This table shows a typical trend for a β-diketone in a given solvent (e.g., DMSO-d₆).

Temperature (°C)% Enol Form (Typical)
2075.0%
6068.5%
10062.0%
14055.0%

Values are representative based on data for similar systems. irb.hr

Analysis of Intramolecular Hydrogen Bonding Networks

The enol tautomer of this compound is significantly stabilized by a strong intramolecular hydrogen bond between the enolic hydroxyl group and the adjacent carbonyl oxygen. This interaction forms a planar, six-membered pseudo-aromatic ring, a feature known as Resonance-Assisted Hydrogen Bonding (RAHB). rsc.org

This strong hydrogen bond has distinct spectroscopic signatures:

¹H NMR Spectroscopy : The proton involved in the chelated hydrogen bond is highly deshielded and appears at a characteristic downfield chemical shift, typically in the range of δ 15–17 ppm. nih.gov This is significantly further downfield than typical alcohol protons.

Infrared (IR) Spectroscopy : The O-H stretching vibration, normally found around 3200-3600 cm⁻¹ for alcohols, is observed as a very broad band at a much lower frequency (e.g., 2500–3200 cm⁻¹) in the chelated enol. researchgate.net Additionally, the C=O stretching frequency is shifted from the typical ~1715 cm⁻¹ for a ketone to a lower wavenumber (around 1600-1640 cm⁻¹) due to its involvement in both the hydrogen bond and conjugation with the C=C double bond. researchgate.net

Table 3: Characteristic Spectroscopic Data for the Chelated Enol Form of a β-Diketone

Spectroscopic TechniqueFeatureTypical Value/ObservationRationale
¹H NMREnolic OH Proton (δ)15 - 17 ppmStrong intramolecular hydrogen bonding and deshielding.
IR SpectroscopyO-H Stretch (νO-H)2500 - 3200 cm⁻¹ (broad)Weakening of the O-H bond due to strong H-bonding.
IR SpectroscopyC=O Stretch (νC=O)1600 - 1640 cm⁻¹Conjugation and involvement in the H-bond.

Conformational Landscape and Rotational Isomerism

The three-dimensional structure of this compound is defined by rotations around its single bonds, leading to different rotational isomers, or conformers. wikipedia.org The key sources of conformational flexibility in the enol form are the rotations about the C(furan)–C(carbonyl) and the C(keto)–C(ethyl) single bonds.

The enol form is expected to be largely planar within the six-membered chelated ring to maximize the stabilizing effects of conjugation and the intramolecular hydrogen bond. The primary conformational question relates to the orientation of the furan ring and the ethyl group relative to this planar enone system.

Computational studies on analogous aryl β-diketones suggest that conformations allowing for coplanarity between the aromatic ring and the enone system are energetically favored due to extended conjugation. rsc.orgresearchgate.net For this compound, this would involve the furan ring being coplanar with the C=C-C=O moiety. However, steric hindrance between the furan ring protons and the rest of the molecule, or between the ethyl group and the enone system, can lead to non-planar (rotated) ground-state conformations. The final conformational landscape is a balance between the stabilizing effect of conjugation (favoring planarity) and the destabilizing effect of steric repulsion (favoring rotation). rsc.org

Table 4: Key Rotational Isomerism in this compound (Enol Form)

Rotatable BondDescription of RotationInfluencing Factors
C(furan)–C(carbonyl)Rotation of the furan ring relative to the enone backbone.Balance between π-conjugation (favors planar) and steric hindrance.
C(keto)–C(ethyl)Rotation of the terminal ethyl group.Steric interactions with the enone backbone.
C(methylene)–C(methyl)Rotation of the terminal methyl group of the ethyl chain.Generally low rotational barrier, less impact on overall conformation.

Acid Base Properties and Proton Transfer Mechanisms

Determination of Acid Dissociation Constants (pKa) for 1-(furan-2-yl)pentane-1,3-dione

Direct experimental determination of the acid dissociation constant (pKa) for this compound is not widely documented in the literature. However, its pKa can be estimated by comparing it to structurally similar β-dicarbonyl compounds. For instance, acetylacetone (B45752), a simple β-dicarbonyl, has a pKa of about 8.95 in aqueous solution. The substitution of a methyl group with a furan-2-yl group is expected to influence the acidity.

To provide context, the pKa values of several related β-dicarbonyl compounds are presented below.

CompoundpKa (in water)
Acetylacetone8.95
Trifluoroacetylacetone6.7
Hexafluoroacetylacetone4.6
Dibenzoylmethane9.35

This table presents a compilation of approximate pKa values for representative β-dicarbonyl compounds to illustrate the range of acidities within this class of molecules.

Influence of Electronic and Steric Effects on Acidity

The acidity of the α-protons in this compound is modulated by both electronic and steric factors. The furan (B31954) ring, being an aromatic heterocycle, can exhibit electron-withdrawing effects, which would stabilize the conjugate base (enolate) through resonance, thereby increasing the acidity relative to a simple alkyl-substituted β-dicarbonyl.

The stability of the enolate ion is a critical determinant of the compound's acidity. Upon deprotonation, the negative charge is delocalized over the two oxygen atoms and the central carbon atom, forming a resonance-stabilized enolate. The presence of the furan-2-yl group can further delocalize this charge, enhancing the stability of the enolate and thus increasing the acidity of the parent dione (B5365651).

Steric effects, primarily from the propyl group at the other side of the dione, are generally considered to have a less pronounced impact on the acidity compared to electronic effects. However, significant steric hindrance could potentially affect the planarity of the enolate, which might slightly decrease its stability.

Mechanistic Insights into Proton Abstraction and Enolization Processes

The proton abstraction from the central methylene (B1212753) group of this compound is the initial step in its acid-base chemistry, leading to the formation of an enolate ion. This process is a classic example of keto-enol tautomerism, where the dione (keto form) exists in equilibrium with its enol form.

The mechanism involves the removal of a proton from the α-carbon by a base, resulting in the formation of a carbanion. This carbanion is highly stabilized by resonance, with the negative charge delocalized onto the two adjacent carbonyl oxygen atoms. The resonance hybrid of the enolate can then be protonated on one of the oxygen atoms to form the enol tautomer. The equilibrium between the keto and enol forms is a dynamic process, and the position of the equilibrium is influenced by factors such as the solvent, temperature, and the electronic nature of the substituents. For many β-dicarbonyls, the enol form is significantly populated due to the stability conferred by intramolecular hydrogen bonding and conjugation.

Coordination Chemistry and Chelation Phenomena of 1 Furan 2 Yl Pentane 1,3 Dione

Chelate Complex Formation with Various Metal Ions

1-(furan-2-yl)pentane-1,3-dione readily forms chelate complexes with a variety of metal ions by coordinating through the two oxygen atoms of its dionate moiety. The furan (B31954) ring can also participate in coordination, leading to diverse structural possibilities and influencing the electronic properties of the resulting complexes.

Synthesis and Characterization of Transition Metal Complexes

The synthesis of transition metal complexes with this compound is typically achieved through the reaction of the ligand with a suitable metal salt in an appropriate solvent, often an alcohol. nih.gov The resulting complexes can be characterized by a range of analytical techniques, including elemental analysis, infrared (IR) and UV-visible spectroscopy, and magnetic susceptibility measurements to elucidate their structure and bonding. nih.govbowen.edu.ng

The coordination geometry of transition metal complexes with this compound is influenced by several factors, including the nature of the metal ion, its oxidation state, and the stoichiometry of the complex. Common geometries observed include tetrahedral, square planar, and octahedral. nih.govbowen.edu.ng For instance, Cu(II) complexes often adopt a square planar geometry, while Co(II) and Ni(II) complexes are frequently octahedral. bowen.edu.ng The potential for isomerism, such as cis-trans and facial-meridional isomers in octahedral complexes, adds another layer of complexity to their structural chemistry. The coordination of the furan oxygen can also lead to the formation of polynuclear complexes.

Metal IonTypical Coordination GeometryReference
Cu(II)Square Planar bowen.edu.ng
Co(II)Octahedral bowen.edu.ng
Ni(II)Octahedral bowen.edu.ng
Zn(II)Tetrahedral bowen.edu.ng
Mn(II)Tetrahedral bowen.edu.ng

Ligand Field Theory (LFT) is instrumental in understanding the electronic structure and properties of transition metal complexes of this compound. wikipedia.orgfiveable.me LFT considers the interactions between the metal d-orbitals and the ligand orbitals, leading to a splitting of the d-orbitals into different energy levels. fiveable.melibretexts.org The magnitude of this splitting, denoted as Δ, is influenced by the geometry of the complex and the nature of the ligand. fiveable.me For octahedral complexes, the d-orbitals split into a lower-energy t₂g set and a higher-energy eg set. youtube.com In tetrahedral complexes, the splitting is inverted and smaller. libretexts.org This d-orbital splitting dictates the electronic spectra, magnetic properties, and stability of the complexes. fiveable.me

UV-visible spectroscopy is a powerful tool for probing the electronic transitions within these metal complexes. The spectra typically exhibit intense bands in the UV region due to π-π* transitions within the furan ring and the diketonate moiety. In the visible region, d-d transitions, which are typically weaker, can be observed. The energy of these d-d transitions is directly related to the ligand field splitting parameter (Δ) and provides valuable information about the coordination environment of the metal ion. Charge transfer bands, arising from the transfer of an electron from a ligand-based orbital to a metal-based orbital (LMCT) or vice versa (MLCT), can also be present and are often more intense than d-d transitions.

The magnetic properties of complexes containing paramagnetic transition metal ions (i.e., those with unpaired d-electrons) are determined by the number of unpaired electrons and their interactions. nih.gov Magnetic susceptibility measurements can be used to determine the magnetic moment of a complex, which in turn provides insight into its electronic configuration and coordination geometry. For example, high-spin octahedral Co(II) complexes (d⁷) will have a different magnetic moment than low-spin octahedral Co(II) complexes. The magnetic properties can also be influenced by magnetic exchange interactions in polynuclear complexes. nih.gov

Lanthanide and Actinide Complexes

The coordination chemistry of this compound extends to the f-block elements, the lanthanides and actinides. These larger metal ions typically exhibit higher coordination numbers, commonly 8 or 9, and can form complexes with three or four diketonate ligands. libretexts.org The synthesis of these complexes often involves the reaction of the ligand with a lanthanide or actinide salt, such as a nitrate (B79036) or chloride. researchgate.netnih.gov

The resulting lanthanide complexes are of particular interest due to their unique luminescent properties. researchgate.netnih.gov The diketonate ligand can act as an "antenna," absorbing UV light and transferring the energy to the lanthanide ion, which then emits light at its characteristic wavelength. This process, known as the antenna effect, can lead to highly luminescent materials with applications in areas such as bio-imaging and lighting. The coordination environment around the lanthanide ion plays a crucial role in determining the efficiency and color of the luminescence. nih.gov Actinide complexes with this ligand are less studied but are of interest for their potential applications in nuclear chemistry and materials science.

Luminescence Characteristics and Energy Transfer Pathways

Complexes of this compound with f-block elements, particularly lanthanides, are of significant interest due to their potential applications in luminescent materials. The ligand can act as an "antenna," absorbing light and efficiently transferring the energy to the central lanthanide ion, which then emits its characteristic luminescence.

The luminescence properties of these complexes are governed by several factors, including the efficiency of the energy transfer from the ligand's triplet state to the emissive energy level of the lanthanide ion. researchgate.net For instance, europium(III) complexes often exhibit strong, sharp emission bands in the red region of the spectrum, corresponding to the ⁵D₀ → ⁷Fₙ transitions. epa.govresearchgate.net The specific wavelengths and intensities of these emissions can be fine-tuned by modifying the structure of the β-diketone ligand.

The energy transfer process typically follows these steps:

Absorption of light by the ligand, promoting it to an excited singlet state (S₁).

Intersystem crossing (ISC) from the singlet state to a lower-energy triplet state (T₁). researchgate.net

Intramolecular energy transfer from the ligand's triplet state to an appropriate energy level of the lanthanide ion. researchgate.net

Radiative decay from the excited state of the lanthanide ion, resulting in its characteristic luminescence. researchgate.net

The efficiency of this "antenna effect" is highly dependent on the energy gap between the ligand's triplet state and the accepting energy level of the lanthanide ion. A well-matched energy gap facilitates efficient energy transfer and enhances the luminescence quantum yield.

Coordination Numbers and Stereochemistry in f-Block Complexes

Lanthanide and actinide ions are known for their high and variable coordination numbers, a characteristic that is also observed in their complexes with this compound. researchgate.netbohrium.com The coordination number in these complexes is influenced by several factors, including the size of the f-block metal ion (the "lanthanide contraction"), the steric bulk of the ligands, and the nature of any co-ligands or solvent molecules present in the coordination sphere. bohrium.comacademie-sciences.fracademie-sciences.fr

Commonly observed coordination numbers for lanthanide complexes range from 6 to 12. academie-sciences.fracademie-sciences.fr For complexes with β-diketonate ligands like this compound, coordination numbers of 8 and 9 are frequently encountered. researchgate.netbohrium.com These higher coordination numbers lead to a variety of possible stereochemistries, with the most common being the square antiprism and the tricapped trigonal prism for eight- and nine-coordinate complexes, respectively. bohrium.com The specific geometry adopted can have a significant impact on the photophysical properties of the complex. researchgate.net

The stereochemistry of these complexes can be quite complex and is often determined using single-crystal X-ray diffraction. The furan ring of the ligand can introduce additional structural diversity and potential for different coordination modes.

Main Group Metal and Organometallic Adducts

Beyond the f-block elements, this compound also forms stable complexes with a variety of main group metals and can be incorporated into organometallic structures. The synthesis of these complexes often involves the reaction of the β-diketone with a metal salt or an organometallic precursor. nih.gov

The coordination of this compound to main group metals typically occurs through the two oxygen atoms of the β-diketonate moiety, forming a six-membered chelate ring. The resulting complexes can exhibit a range of geometries depending on the metal ion and the stoichiometry of the reaction. For example, with divalent metals, tetrahedral or square planar geometries are common, while with trivalent metals, octahedral geometries can be expected.

In the realm of organometallic chemistry, this compound can act as a ligand, bonding to a metal center that also bears organic groups. These organometallic adducts are of interest for their potential applications in catalysis and materials science.

Thermodynamics and Kinetics of Metal Chelation

The formation of metal chelates with this compound is governed by thermodynamic and kinetic principles that dictate the stability of the complexes and the rates at which they form and undergo ligand exchange.

Determination of Stability Constants and Complexation Equilibria

These constants are typically measured using techniques such as potentiometric titrations, spectrophotometry, or calorimetry. The data obtained provide valuable insights into the strength of the metal-ligand interactions and the distribution of different complex species in solution at equilibrium. The stability of the complexes is influenced by factors such as the nature of the metal ion (charge, size, and electronic configuration), the pH of the solution, and the solvent.

Reaction Mechanisms of Ligand Exchange and Complex Formation

The mechanisms by which this compound complexes form and undergo ligand exchange are crucial for understanding their reactivity. Ligand substitution reactions in metal complexes can proceed through various mechanisms, including dissociative (D), associative (A), and interchange (I) pathways. libretexts.org

Dissociative Mechanism: The reaction is initiated by the dissociation of a coordinated ligand, forming a lower-coordination-number intermediate, which is then attacked by the incoming ligand. libretexts.org

Associative Mechanism: The incoming ligand first coordinates to the metal center, forming a higher-coordination-number intermediate, from which the leaving group then departs.

Interchange Mechanism: The incoming ligand enters the coordination sphere as the leaving group is departing in a concerted process, without the formation of a distinct intermediate. libretexts.org

The specific mechanism is often elucidated by studying the kinetics of the reaction, including the dependence of the reaction rate on the concentrations of the reactants. researchgate.netinorgchemres.org Techniques such as stopped-flow spectrophotometry and nuclear magnetic resonance (NMR) spectroscopy are commonly employed for these kinetic studies. researchgate.netnih.gov

Structural Elucidation of Metal Chelates

The determination of the precise three-dimensional structure of metal chelates of this compound is essential for understanding their properties and reactivity. A combination of spectroscopic techniques and diffraction methods is typically used for this purpose.

In solution, spectroscopic methods such as nuclear magnetic resonance (NMR), infrared (IR), and UV-visible spectroscopy are invaluable for characterizing the complexes. researchgate.netresearchgate.net

NMR Spectroscopy: Provides information about the connectivity and environment of atoms within the complex. researchgate.net

IR Spectroscopy: Can be used to identify the coordination mode of the β-diketonate ligand by observing shifts in the vibrational frequencies of the C=O and C=C bonds upon complexation. researchgate.net

UV-Visible Spectroscopy: Gives insights into the electronic transitions within the complex and can be used to study complex formation and stoichiometry. researchgate.net

By combining data from these various techniques, a comprehensive picture of the structure and bonding in metal chelates of this compound can be developed.

X-ray Crystallographic Analysis of Metal-1-(furan-2-yl)pentane-1,3-dione Complexes

A thorough search for single-crystal X-ray diffraction data for metal complexes of this compound yielded no results. Such studies are crucial for definitively determining the solid-state structure of these potential complexes. Key parameters that would be obtained from such an analysis include:

Coordination geometry: The arrangement of the ligands around the central metal ion (e.g., octahedral, tetrahedral, square planar).

Bond lengths and angles: Precise measurements of the metal-oxygen bond lengths and the bite angle of the chelate ring.

Intermolecular interactions: The presence of hydrogen bonding, π-π stacking, or other non-covalent interactions that influence the crystal packing.

Without experimental crystallographic data, any discussion of the solid-state structures of these complexes would be purely speculative.

Advanced NMR Spectroscopic Studies of Complex Structures

Similarly, no published research detailing advanced Nuclear Magnetic Resonance (NMR) spectroscopic studies of metal-1-(furan-2-yl)pentane-1,3-dione complexes could be located. Advanced NMR techniques, such as 2D NMR (COSY, HSQC, HMBC) and variable-temperature NMR, are powerful tools for elucidating the structure and dynamics of metal complexes in solution. For diamagnetic complexes, these studies could provide insights into the ligand conformation and the symmetry of the complex. For paramagnetic complexes, NMR can be used to probe the magnetic properties and the electron-nuclear interactions.

Electronic Structure and Bonding in Metal Complexes

The electronic properties of metal-β-diketonate complexes are of fundamental interest, influencing their color, magnetic behavior, and reactivity. However, specific theoretical or experimental studies on the electronic structure of metal-1-(furan-2-yl)pentane-1,3-dione complexes are absent from the current body of scientific literature.

Molecular Orbital Analysis of Metal-Ligand Interactions

A molecular orbital (MO) analysis, typically performed using computational methods like Density Functional Theory (DFT), would provide a detailed picture of the bonding between the metal and the this compound ligand. This analysis would help in understanding the nature and extent of σ-donation from the ligand to the metal and any potential π-backbonding from the metal to the ligand. The influence of the furan ring's electronic character on these interactions is a key area that awaits investigation.

Charge Distribution and Electron Density within Chelate Rings

Theoretical calculations could also map the charge distribution and electron density within the chelate ring formed by the coordination of this compound to a metal ion. This information is vital for understanding the stability of the complex and the reactivity of the coordinated ligand. The electron-donating or -withdrawing nature of the furan substituent would be expected to modulate the electron density within the chelate ring, but without dedicated studies, these effects cannot be quantified.

Reactivity, Reaction Mechanisms, and Transformation Pathways

Reactions Involving the β-Diketone Moiety

The 1,3-dicarbonyl group is the dominant site for many of the compound's characteristic reactions, primarily due to the acidity of the α-proton and the electrophilicity of the carbonyl carbons. This moiety exists in a tautomeric equilibrium between the diketo form and two enol forms, which influences its reactivity.

One of the most well-established reactions of 1,3-diketones is their condensation with binucleophiles, particularly those containing nitrogen. These reactions are powerful methods for synthesizing five-membered heterocyclic rings.

When 1-(furan-2-yl)pentane-1,3-dione is treated with hydrazine (B178648) (N₂H₄) or its derivatives, it undergoes a condensation reaction, typically known as a Knorr-type pyrazole (B372694) synthesis, to yield substituted pyrazoles. wikipedia.orgyoutube.com The reaction proceeds through the initial formation of a hydrazone at one carbonyl, followed by an intramolecular cyclization as the second nitrogen attacks the remaining carbonyl group, and subsequent dehydration to form the aromatic pyrazole ring. youtube.com This provides a direct route to 3-(furan-2-yl)-5-propyl-1H-pyrazole.

Similarly, condensation with hydroxylamine (B1172632) (NH₂OH) leads to the formation of isoxazoles. youtube.com The mechanism is analogous, involving the formation of an oxime intermediate which then cyclizes and dehydrates to produce 3-(furan-2-yl)-5-propylisoxazole. youtube.comorganic-chemistry.org These reactions are highly efficient for creating heterocyclic structures from acyclic precursors. youtube.comyoutube.com

Table 1: Heterocycle Synthesis from this compound

ReagentProduct ClassSpecific ProductReaction Type
Hydrazine (N₂H₄)Pyrazole3-(furan-2-yl)-5-propyl-1H-pyrazoleKnorr Pyrazole Synthesis
Hydroxylamine (NH₂OH)Isoxazole3-(furan-2-yl)-5-propylisoxazoleIsoxazole Synthesis

While condensation reactions are more common, the enol form of β-diketones can participate in cycloaddition reactions. The electron-rich double bond of the enol tautomer can act as a dienophile or a dipolarophile in various cycloadditions. For instance, the general class of 1,3-dicarbonyl compounds can undergo [4+2] cycloadditions (Diels-Alder reactions) or [3+2] cycloadditions with suitable partners. youtube.com

In the context of this compound, the enol form could react with a suitable diene. However, the most prevalent cycloadditions reported in the literature for β-diketones involve their conversion into different reactive species first. For example, [3+2] cycloaddition reactions are fundamental to the synthesis of pyrazoles and isoxazoles, where the diketone reacts with reagents like hydrazines or hydroxylamine in what is ultimately a cyclocondensation. organic-chemistry.orgnih.govmdpi.com True cycloadditions directly involving the diketone moiety of this specific compound are less documented in readily available literature compared to its condensation chemistry.

The carbonyl carbons of the β-diketone are electrophilic and susceptible to attack by nucleophiles. The presence of two carbonyl groups enhances the acidity of the methylene (B1212753) protons (the α-protons) located between them. Deprotonation of this position creates a stabilized enolate ion, which is a potent nucleophile itself and can undergo alkylation or acylation reactions.

Nucleophilic addition to one of the carbonyl groups is also a key reaction pathway. For example, organometallic reagents like Grignard reagents or organolithium compounds can add to one of the carbonyls to form a tertiary alcohol after workup. The reaction of 2-furyllithium with carbonyl compounds is a known method for introducing a furan (B31954) ring, and conversely, other organometallic reagents could attack the carbonyls of this compound. mdpi.com Reduction of the carbonyl groups using agents like sodium borohydride (B1222165) (NaBH₄) is a form of nucleophilic addition of a hydride ion, leading to the corresponding diol. researchgate.net

Electrophilic addition can occur at the central carbon of the enolate or at the enol oxygen. Protonation, a simple electrophilic addition, is the reverse of enolate formation. More complex electrophiles can also react at these positions.

Chemical Transformations of the Furan Ring

The furan ring in this compound is an electron-rich aromatic system, making it reactive towards electrophiles. It can also undergo reactions that lead to the opening of the heterocyclic ring.

Furan is known to undergo electrophilic aromatic substitution (EAS) more readily than benzene (B151609) due to the electron-donating nature of the oxygen atom. pearson.compearson.com Reactions are typically carried out under mild conditions to avoid polymerization or ring-opening. Substitution occurs preferentially at the C2 (α) position. Since this compound is already substituted at the C2 position, further electrophilic attack is directed primarily to the C5 position, which is the other α-position. youtube.com

The diketone substituent is an electron-withdrawing group, which deactivates the furan ring towards EAS compared to unsubstituted furan. However, the activating effect of the ring oxygen still makes substitution possible. Typical EAS reactions that could be performed include:

Nitration: Using mild nitrating agents like acetyl nitrate (B79036).

Halogenation: Using reagents such as bromine in dioxane. pearson.com

Friedel-Crafts Acylation/Alkylation: Requires mild conditions to prevent degradation of the furan ring.

The intermediate carbocation (sigma complex) formed by attack at the C5 position is well-stabilized by resonance, including a structure where the positive charge is delocalized onto the ring oxygen, explaining the regioselectivity. pearson.com

Table 2: Predicted Regioselectivity of EAS on this compound

ReactionReagent ExampleMajor Product Position
BrominationBr₂ in Dioxane5-bromo-1-(furan-2-yl)pentane-1,3-dione
NitrationAcetyl nitrate (CH₃COONO₂)5-nitro-1-(furan-2-yl)pentane-1,3-dione
AcylationAcetic anhydride (B1165640), mild Lewis acid1-(5-acetylfuran-2-yl)pentane-1,3-dione

The furan ring can be opened under various conditions, providing access to linear dicarbonyl compounds. Oxidative ring-opening is a common transformation. Oxidation of furans can lead to the formation of unsaturated 1,4-dicarbonyl compounds. nih.govmdpi.com For instance, treatment of furan derivatives with oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or N-bromosuccinimide (NBS) can lead to dearomatization and subsequent rearrangement or hydrolysis to open the ring. nih.gov This reaction transforms the furan heterocycle into a different functional group arrangement, which is a valuable synthetic strategy. rsc.org

Hydrogenation of the furan ring can lead to the corresponding tetrahydrofuran (B95107) derivative. This reaction typically requires catalytic hydrogenation (e.g., using H₂ gas with catalysts like Palladium on carbon or Raney Nickel). The conditions for hydrogenation must be chosen carefully, as the diketone moiety could also be reduced. Selective hydrogenation of the furan ring while preserving the diketone is challenging but may be achievable with specific catalysts. Conversely, conditions could be selected to reduce the carbonyl groups to alcohols, potentially followed by hydrogenolysis.

Oxidation-Reduction Chemistry of this compound and Its Complexes

The oxidation and reduction of this compound can proceed at either the furan ring or the β-dicarbonyl moiety, depending on the reagents and reaction conditions.

Oxidation:

Oxidation of the furan ring often leads to ring-opening or dearomatization. nih.govnih.gov Common oxidizing agents like meta-chloroperbenzoic acid (m-CPBA), hydrogen peroxide, or sodium hypochlorite (B82951) can cause the furan ring to open. pharmaguideline.com In some cases, oxidative rearrangement can occur, leading to the formation of functionalized butenones. mdpi.com For instance, the oxidation of related 3-(furan-2-yl)propan-1-ones with m-CPBA can lead to the formation of 2-ene-1,4,7-triones through oxidative dearomatization of the furan ring. nih.gov The presence of substituents on the furan ring can influence the stability of the initial oxidation products, such as epoxides. nih.gov

The β-dicarbonyl portion can also undergo oxidation. For example, oxidation of similar 1,3-dione systems can lead to the formation of vicinal tricarbonyl compounds or undergo oxidative cleavage depending on the oxidant used.

Reduction:

Reduction of the furan ring to tetrahydrofuran without ring opening can be challenging. pharmaguideline.com However, specific derivatives like furoic acid can be reduced to dihydrofurans. pharmaguideline.com The β-dicarbonyl group can be selectively reduced. For example, sodium borohydride is a common reagent for the reduction of the ketone functionalities. nih.gov The chemoselectivity of the reduction can be influenced by the specific borohydride reagent and the reaction conditions.

Redox Chemistry of Metal Complexes:

This compound readily forms complexes with a variety of metal ions through its β-dicarbonyl group. The redox properties of these complexes are of significant interest. The metal center in these complexes can often undergo reversible oxidation-reduction processes. The specific redox potentials are influenced by the nature of the metal ion and the substituents on the ligand.

Kinetic and Mechanistic Studies of Specific Reactions

Kinetic and mechanistic studies provide valuable insights into the reaction pathways and intermediates involved in the transformations of this compound.

One area of study involves the kinetics of complex formation with metal ions. For instance, the reaction of vanadyl ions with various β-diketones has been investigated, revealing that the reaction proceeds through a mechanism involving both the enol and enolate forms of the β-diketone. rsc.org The rate constants for the reaction of the vanadyl ion with the undissociated enol tautomer and the enolate ion have been determined. rsc.org

Mechanistic studies on the oxidation of furan-containing compounds have elucidated the formation of reactive intermediates. nih.gov For example, the oxidation of furan rings is proposed to proceed through an electrophilic intermediate, which can be an epoxide or a cis-enedione depending on the substitution pattern of the furan. nih.gov

The mechanism of cycloaddition reactions involving the furan ring has also been a subject of investigation. The stereoselectivity and regioselectivity of Diels-Alder reactions can provide clues about the transition state geometry and the electronic effects of the substituents. acs.org

Kinetic studies on the gas-phase reactions of related furan compounds, such as the reaction of furan-2,5-dione with chlorine atoms, have been performed to understand their atmospheric degradation pathways. researchgate.netrsc.org These studies provide rate coefficients and thermochemical parameters for the formation of adducts and subsequent reactions. researchgate.netrsc.org

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations of Molecular Structure and Conformation

Quantum chemical calculations are fundamental to determining the most stable three-dimensional arrangement of atoms in a molecule and understanding its electronic properties.

Density Functional Theory (DFT) is a widely used computational method for predicting the geometry of molecules. By approximating the electron density, DFT calculations can identify the lowest energy structure, known as the optimized geometry. For 1-(furan-2-yl)pentane-1,3-dione, this would involve determining the bond lengths, bond angles, and dihedral angles that result in the most stable conformation of the molecule. Factors such as the orientation of the furan (B31954) ring relative to the dione (B5365651) chain and the potential for intramolecular hydrogen bonding in its enol form would be key aspects of such an investigation.

A hypothetical data table for the optimized geometry of the enol form of this compound, as predicted by a DFT calculation (e.g., at the B3LYP/6-31G(d,p) level of theory), might look as follows. Please note this is a representative table and the values are not from actual published research.

ParameterAtom 1Atom 2Atom 3Atom 4Predicted Value
Bond Length (Å) C1O11.250
C1C21.400
C2C31.380
C3O21.350
O2H10.980
**Bond Angle (°) **O1C1C2120.5
C1C2C3121.0
C2C3O2118.5
Dihedral Angle (°) O1C1C2C3180.0
C1C2C3O20.0

Ab initio methods are another class of quantum chemistry calculations that are based on first principles, without the use of empirical data. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory provide a detailed understanding of the electronic structure. For this compound, these calculations would yield information about the molecular orbitals, electron distribution, and the energies of different electronic states. This is crucial for understanding the molecule's reactivity and spectroscopic properties.

Prediction of Spectroscopic Parameters

Computational methods are invaluable for predicting and interpreting various types of spectra, which serve as experimental fingerprints of a molecule.

Once the geometry of this compound is optimized, computational methods can be used to calculate its vibrational frequencies. These frequencies correspond to the stretching, bending, and other motions of the atoms in the molecule. The calculated frequencies can be correlated with experimental infrared (IR) and Raman spectra, aiding in the assignment of spectral peaks to specific vibrational modes. For instance, the characteristic C=O and C=C stretching frequencies of the dione and furan moieties could be precisely predicted.

A hypothetical table of selected calculated vibrational frequencies might be presented as follows:

Vibrational ModeCalculated Frequency (cm⁻¹)Predicted Intensity
C=O stretch (asymmetric)1720Strong
C=O stretch (symmetric)1695Medium
C=C stretch (furan)1580Strong
C-O-C stretch (furan)1150Medium
C-H stretch (aliphatic)2980Weak

Time-dependent DFT (TD-DFT) is a common method for calculating the electronic excitation energies and oscillator strengths of a molecule. This information allows for the prediction of the molecule's ultraviolet-visible (UV-Vis) spectrum. For this compound, these calculations would reveal the wavelengths at which the molecule absorbs light and the intensity of these absorptions, which are related to electronic transitions between molecular orbitals. This is fundamental to understanding its color and photochemical behavior.

Computational chemistry can also predict the nuclear magnetic resonance (NMR) chemical shifts of a molecule. By calculating the magnetic shielding of each nucleus (e.g., ¹H and ¹³C) in the presence of an external magnetic field, the chemical shifts can be estimated. These predictions are highly valuable for interpreting experimental NMR spectra, which are a cornerstone of chemical structure elucidation. For this compound, calculating the chemical shifts of the protons and carbons in the furan ring and the pentanedione chain would help to confirm its structural assignment.

A hypothetical table of predicted ¹³C NMR chemical shifts could be structured as:

Carbon AtomPredicted Chemical Shift (ppm)
C=O (C1)195.2
CH₂ (C2)55.8
C=O (C3)201.5
C (furan, Cα)152.1
C (furan, Cβ)112.4
C (furan, Cβ')118.0
C (furan, Cα')145.3
CH₂ (ethyl)30.1
CH₃ (ethyl)8.9

Modeling Tautomeric Equilibria and Energy Barriers

The β-dicarbonyl group in this compound allows for the existence of keto-enol tautomerism. The molecule can exist as a β-diketone or as one of two β-keto-enol tautomers, which are interconvertible. Computational methods, particularly Density Functional Theory (DFT), have been instrumental in elucidating the thermodynamics and kinetics of this equilibrium.

Theoretical studies on similar β-diketones reveal that the enol form is generally more stable than the diketo form. nih.govrsc.org This stability is attributed to the formation of a strong intramolecular hydrogen bond and the creation of a conjugated π-system, which delocalizes electron density. rsc.org For furan and pyridine (B92270) derivatives of β-keto-enols, the enol tautomer is the predominant form, often accounting for over 90% of the mixture in solution. nih.gov

The relative stability of the two possible enol forms (enolization towards the furan ring versus towards the ethyl group) is influenced by the electronic properties of the furan ring. DFT calculations on analogous systems, such as fluorinated β-diketones, have shown that the enol form that maximizes conjugation is typically favored. researchgate.net

The energy barrier for the interconversion between the keto and enol forms is a critical parameter that dictates the dynamics of the equilibrium. For related β-diketones like 3-phenyl-2,4-pentanedione, DFT calculations have estimated the activation energy barrier for the keto-to-enol transformation to be around 30-31 kcal/mol in various solvents. orientjchem.org This relatively high barrier suggests that the interconversion is slow under standard conditions. The transition state for this process is typically a four-membered ring structure. orientjchem.org

Table 1: Calculated Relative Energies and Tautomerization Barriers for Analogous β-Diketones

CompoundTautomeric FormRelative Energy (kcal/mol)Tautomerization Barrier (kcal/mol)Computational Method
3-Phenyl-2,4-pentanedioneKeto0.00-B3LYP/6-31+G(d)
Enol-17.89 (gas phase)30.61 (gas phase)B3LYP/6-31+G(d)
Acetylacetone (B45752)Keto0.00-B3LYP/cc-pVTZ
Enol-3.27-CBS Extrapolation

Note: Data presented is for analogous compounds and serves as a reference for the expected behavior of this compound.

Theoretical Studies of Chelation Mechanisms and Metal-Ligand Bonding

The β-diketonate form of this compound is an excellent chelating agent for a wide range of metal ions. nih.govmdpi.com Computational chemistry provides a powerful tool to investigate the mechanism of chelation and the nature of the resulting metal-ligand bonds.

Upon deprotonation, the enolate form of the ligand coordinates to a metal center through its two oxygen atoms, forming a stable six-membered chelate ring. Theoretical studies on similar β-diketonate complexes, such as those with thenoyltrifluoroacetone (a thiophene (B33073) analog), have been extensively performed to understand their structure and bonding. mdpi.comwikipedia.org

DFT calculations are employed to optimize the geometry of the metal complexes and to analyze the electronic structure of the metal-ligand bonds. These studies can predict bond lengths, bond angles, and coordination numbers. For instance, in lanthanide complexes with β-diketonates, the coordination sphere is often completed by additional ligands like water or organic molecules such as 1,10-phenanthroline. researchgate.netmdpi.com

The nature of the metal-ligand bond can be analyzed using techniques like the Quantum Theory of Atoms in Molecules (QTAIM). These analyses help to characterize the interaction as primarily ionic or covalent. In many transition metal complexes with β-diketonates, the bonding is found to have a significant degree of covalent character. nih.gov

Table 2: Representative Metal-Oxygen Bond Lengths in β-Diketonate Complexes

Metal IonLigandM-O Bond Length (Å)Computational Method
La(III)1,2,3-triazole-4-carboxylate2.5 - 2.6M06-2X/Lanl2dz
Eu(III)Thenoyltrifluoroacetone~2.4-

Note: Data is for analogous ligand systems and illustrates typical bond lengths in metal chelates.

Theoretical studies also play a crucial role in understanding the photophysical properties of lanthanide complexes with β-diketonates. The ligand acts as an "antenna," absorbing UV light and transferring the energy to the central metal ion, which then emits light at its characteristic wavelength. nih.govmdpi.com Computational models can help in designing ligands that optimize this energy transfer process, leading to more luminescent materials. nih.gov

Reaction Pathway and Transition State Analysis

Computational chemistry is pivotal in mapping the potential energy surfaces of chemical reactions involving this compound. This includes its synthesis, degradation, and participation in further chemical transformations.

The synthesis of β-diketones often proceeds via a Claisen condensation reaction. chemicalbook.com Theoretical calculations can model the reaction mechanism, identifying key intermediates and transition states. By calculating the energies of these species, the reaction pathway can be elucidated, and the rate-determining step can be identified.

For furan-containing compounds, reactions such as hydrogenation and ring-opening are of significant interest. DFT studies on furan hydrogenation on metal surfaces like Pd(111) have identified the transition states for the stepwise addition of hydrogen atoms to the furan ring. katwacollegejournal.com These studies provide activation energies for each step, offering insights into the reaction kinetics.

Furthermore, the decomposition pathways of furan derivatives can be investigated. For example, the thermal or catalytic decomposition of related compounds can be modeled to predict the products and understand the underlying mechanisms. Transition state theory can then be used in conjunction with the calculated activation energies to estimate reaction rates. researchgate.net

Table 3: Calculated Activation Energies for Reactions of Furan Derivatives

ReactionReactant/SurfaceActivation Energy (kcal/mol)Computational Method
Furan Hydrogenation (α-carbon)Furan on Pd(111)~11.5DFT
Furan Ring Opening (O-Cα bond)Furan on Pd(111)~28.6DFT

Note: Data is for furan itself and provides a baseline for understanding the reactivity of the furan moiety in this compound.

These theoretical investigations are not only of fundamental scientific interest but also have practical implications in catalysis, materials science, and drug design, where a detailed understanding of molecular properties and reactivity is essential.

Advanced Analytical Methodologies for Characterization and Study

High-Resolution Mass Spectrometry for Molecular Formula Determination and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of 1-(furan-2-yl)pentane-1,3-dione. By providing an exact mass measurement with high accuracy, HRMS can confirm the molecular formula, C₉H₁₀O₃. uni.lu The monoisotopic mass of the compound is 166.06299 Da. uni.lu

Tandem mass spectrometry (MS/MS), a further application of HRMS, is used to study the fragmentation pathways of the parent ion. This analysis provides valuable structural information by breaking the molecule into smaller, predictable fragments, which helps to confirm the connectivity of the furan (B31954) ring, the dione (B5365651) moiety, and the pentane (B18724) chain. The use of electrospray ionization (ESI) is a common method for generating ions of such compounds for HRMS analysis. nih.govbeilstein-journals.org The combination of a precise mass measurement and specific fragmentation patterns allows for confident identification of the compound, even in complex mixtures. researchgate.net

Table 1: Predicted Collision Cross Section (CCS) Data for this compound Adducts uni.lu

Adductm/z (mass-to-charge ratio)Predicted CCS (Ų)
[M+H]⁺167.07027134.3
[M+Na]⁺189.05221141.7
[M-H]⁻165.05571138.6
[M+NH₄]⁺184.09681155.1
[M+K]⁺205.02615142.1

Advanced Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Conformational Studies

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides detailed information about the functional groups present in this compound. These techniques probe the vibrational modes of molecules, yielding a unique spectral "fingerprint". nih.gov

FT-IR spectroscopy is particularly sensitive to polar bonds and is excellent for identifying the carbonyl (C=O) stretching frequencies of the dione group, as well as the C-O and C=C vibrations characteristic of the furan ring. rsc.org Raman spectroscopy, which detects vibrations based on changes in polarizability, is complementary to FT-IR and is often effective for identifying non-polar bonds and symmetric vibrations, such as the C=C bonds within the furan ring. nih.gov Together, these methods confirm the presence of key functional groups and can offer insights into the compound's conformational state, such as the keto-enol tautomerism common in β-dicarbonyls. researchgate.net

Table 2: Representative FT-IR Vibrational Frequencies for this compound

Frequency Range (cm⁻¹)Vibration TypeFunctional Group
~3100C-H StretchFuran Ring
2850-3000C-H StretchAlkyl Chain
1680-1720C=O StretchKetone
~1600C=O Stretch (enol form)β-Diketone
1500-1580C=C StretchFuran Ring
1000-1300C-O StretchFuran Ring

Multi-Nuclear Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-Phase Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed molecular structure of this compound in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments provides a complete picture of the proton and carbon framework.

¹H NMR spectroscopy identifies the different types of protons and their chemical environments, including the characteristic signals for the furan ring protons and the protons along the pentane chain. hmdb.caresearchgate.net Due to keto-enol tautomerism, the spectra can be complex, showing distinct sets of signals for each tautomer. ¹³C NMR spectroscopy provides information on all the carbon atoms in the molecule, with the carbonyl carbons of the dione appearing significantly downfield. researchgate.netpressbooks.pub 2D NMR experiments are then used to establish connectivity, confirming how the different fragments of the molecule are linked together.

Table 3: Predicted ¹H NMR Chemical Shifts (δ) for this compound (Keto Form)

ProtonPredicted Chemical Shift (ppm)Multiplicity
CH₃ (C5)~1.1Triplet
CH₂ (C4)~2.6Quartet
CH₂ (C2)~3.8Singlet
Furan H3/H4~6.5-7.2Multiplet
Furan H5~7.6Multiplet

Table 4: Predicted ¹³C NMR Chemical Shifts (δ) for this compound (Keto Form)

CarbonPredicted Chemical Shift (ppm)
C5~10
C4~36
C2~55
Furan C3/C4~112-118
Furan C5~147
Furan C2'~152
C1 (C=O)~190
C3 (C=O)~202

X-ray Diffraction Techniques (Single Crystal, Powder) for Solid-State Structure Determination

X-ray diffraction (XRD) techniques are used to determine the atomic and molecular structure of a material in its solid state. If this compound can be prepared as a single crystal of sufficient quality, single-crystal XRD can provide an unambiguous, three-dimensional model of the molecule. This analysis yields precise bond lengths, bond angles, and torsional angles, offering definitive proof of the molecular conformation and stereochemistry in the crystalline lattice. It also reveals details about intermolecular interactions, such as hydrogen bonding and crystal packing.

Powder X-ray diffraction (PXRD) is used on a polycrystalline or powdered sample. While it does not provide the atomic-level detail of single-crystal XRD, PXRD is a powerful tool for characterizing the bulk material. It can identify the crystalline phase, assess sample purity, and determine the degree of crystallinity.

Electroanalytical Methods (e.g., Cyclic Voltammetry) for Redox Behavior Characterization

Electroanalytical methods, such as cyclic voltammetry (CV), are employed to investigate the redox properties of this compound. By measuring the current that develops in an electrochemical cell as the voltage is varied, CV can determine the oxidation and reduction potentials of the compound. The furan ring and the dicarbonyl system are both potentially electroactive moieties. Understanding the redox behavior is crucial for applications where electron transfer processes are important, such as in the development of novel electronic materials, sensors, or in studying metabolic pathways where redox transformations may occur.

Hyphenated Chromatographic Techniques (e.g., GC-MS, LC-MS) for Mixture Analysis and Purity Assessment

Hyphenated chromatographic techniques are essential for the separation, identification, and quantification of this compound, particularly for assessing its purity or analyzing it within complex matrices. synhet.com

Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for volatile and thermally stable compounds. The sample is vaporized and separated based on its boiling point and interactions with the GC column before being detected and identified by a mass spectrometer. nih.govshimadzu.com

Liquid Chromatography-Mass Spectrometry (LC-MS) is a versatile technique that separates compounds in the liquid phase, making it suitable for less volatile or thermally sensitive molecules. researchgate.net This method is widely used for purity assessment and for analyzing reaction mixtures during synthesis. synhet.comqub.ac.uk High-performance liquid chromatography (HPLC) coupled with a UV detector is also a common method for quantification. nih.gov

Table 5: Applications of Hyphenated Chromatographic Techniques

TechniquePrimary ApplicationNotes
GC-MSAnalysis of volatile impurities; reaction monitoring.Requires thermal stability of the compound.
LC-MSPurity assessment; identification in complex mixtures; metabolite analysis. nih.govHighly versatile and widely applicable. qub.ac.uk
HPLC-UVQuantification and purity checks.A standard method for quality control. nih.gov

Applications in Advanced Chemical Systems and Materials Science Non Biological

Role as a Precursor in Polymer Synthesis and Modification

The furan (B31954) group within 1-(furan-2-yl)pentane-1,3-dione is a key functional handle for its integration into polymer chains. Furan-containing polymers are of particular interest due to their potential for creating self-healing materials through reversible Diels-Alder "click" chemistry. digitellinc.com This reaction, typically involving a furan (diene) and a maleimide (B117702) (dienophile), can be thermally reversed, allowing for the repeated breaking and reforming of cross-links within the polymer network.

While much of the research has focused on the furan-maleimide reaction, studies have also explored the use of 1,2,4-triazoline-3,5-dione (TAD) derivatives as dienophiles. The reaction with TAD is notably faster, occurring at ambient conditions. digitellinc.comrsc.org The incorporation of this compound or its derivatives into polymer backbones, such as polymethacrylates, can be achieved through techniques like reversible addition-fragmentation chain transfer (RAFT) polymerization. digitellinc.comrsc.org The resulting polymers, functionalized with the furan moiety, can then undergo post-polymerization modification. rsc.org This approach allows for the creation of tailor-made polymers with self-healing properties, which are highly desirable for applications in coatings, thermosets, and specialty paints. digitellinc.com

Furthermore, furan-based polyesters, derived from monomers like 2,5-furandicarboxylic acid (FDCA), are gaining traction as bio-based alternatives to traditional petroleum-derived polymers. researchgate.netnih.gov The modification of these polyesters with various diols allows for the tuning of their thermal and mechanical properties. researchgate.netnih.gov Although direct polymerization of this compound is less common, its structural motifs are relevant to the broader field of furan-containing polymers.

Application in Homogeneous and Heterogeneous Catalysis

The diketone functionality of this compound makes it an excellent ligand for coordinating with metal ions, leading to the formation of stable metal complexes that can act as catalysts in a variety of chemical transformations.

Metal Complexes of this compound as Catalytic Species

Metal complexes of β-diketonates, including those derived from this compound, are widely used in catalysis. These complexes can function as both homogeneous and heterogeneous catalysts. In homogeneous catalysis, the metal complex is dissolved in the reaction medium, allowing for high activity and selectivity. For instance, palladium(II) complexes with phosphine (B1218219) ligands have been investigated for their catalytic activity in cross-coupling reactions. rsc.org

The furan ring itself can also participate in catalytic cycles. Transition metal-catalyzed reactions are frequently employed for the synthesis and functionalization of furan derivatives. researchgate.nethud.ac.uk For example, palladium-catalyzed coupling reactions of 1,3-dicarbonyl compounds with various halides are a common method for synthesizing substituted furans. mdpi.com These catalytic systems often involve the formation of a metal-diketonate intermediate.

In heterogeneous catalysis, the metal complex can be immobilized on a solid support, which facilitates catalyst separation and recycling. The valorization of furanic compounds, which are derived from biomass, often employs heterogeneous catalysts for transformations such as hydrogenation and ring-opening reactions. dtu.dksciopen.com Ruthenium on carbon (Ru/C) has been shown to be an effective catalyst for the hydrogenation of cyclic 1,3-diones. nih.gov

Design of Ligands for Specific Catalytic Transformations

The versatility of the this compound structure allows for the rational design of ligands tailored for specific catalytic applications. By modifying the substituents on either the furan ring or the pentane (B18724) chain, the steric and electronic properties of the resulting metal complex can be fine-tuned. This, in turn, influences the activity, selectivity, and stability of the catalyst.

For example, in the synthesis of functionalized furans, the choice of the 1,3-dicarbonyl compound and the catalyst system can direct the outcome of the reaction. mdpi.com Palladium-catalyzed methods have been developed for the synthesis of furan derivatives from 1,3-diketones and alkenyl bromides, with the structure of the diketone influencing the reaction efficiency. mdpi.com The design of ligands is also crucial in controlling the regioselectivity and enantioselectivity of catalytic reactions.

Utilization in Optical and Luminescent Materials Development

Furan-containing compounds and their metal complexes have shown potential in the development of optical and luminescent materials. The extended π-conjugation in molecules containing the furan ring can lead to interesting photophysical properties. Metal-organic frameworks (MOFs) incorporating furan-dicarboxylate ligands have been shown to exhibit luminescence. nih.gov

Lanthanide-based MOFs, in particular, are of interest for their unique luminescent properties, which arise from the f-f electronic transitions of the lanthanide ions. The organic linker, such as a derivative of this compound, can act as an "antenna" that absorbs light and transfers the energy to the metal center, which then emits light at a characteristic wavelength. nih.gov These materials have potential applications in sensing, bioimaging, and solid-state lighting.

Application in Selective Separation Technologies (e.g., Solvent Extraction of Metal Ions)

The ability of β-diketones to form stable complexes with a wide range of metal ions makes them effective extractants in solvent extraction processes. researchgate.net This technique, also known as liquid-liquid extraction, is used for the separation and purification of metals. researchgate.net this compound and its derivatives can be used as chelating agents to selectively extract specific metal ions from an aqueous solution into an immiscible organic phase.

The selectivity of the extraction process can be controlled by adjusting the pH of the aqueous phase and by modifying the structure of the β-diketone extractant. The furan ring in this compound can influence the lipophilicity and extraction behavior of the ligand. Research in this area focuses on developing new extractants with improved selectivity for valuable or toxic metals. sun.ac.za

Precursor for Supramolecular Assembly and Metal-Organic Frameworks (MOFs)

The dual functionality of this compound, with its coordinating β-dicarbonyl group and the potential for further functionalization of the furan ring, makes it a valuable building block for the construction of complex supramolecular assemblies and metal-organic frameworks (MOFs).

MOFs are crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. nih.govrsc.org The use of furan-containing ligands, such as 2,5-furandicarboxylic acid, has led to the synthesis of MOFs with diverse structures and properties. nih.govrsc.org These materials can exhibit high surface areas and tunable pore sizes, making them suitable for applications in gas storage and separation, catalysis, and sensing.

While this compound itself may not be the primary linker in most reported MOFs, its derivatives with additional coordinating groups can be designed to form robust and functional frameworks. The ability to form both coordination bonds through the diketone and potentially other interactions through the furan ring provides a rich platform for the design of novel supramolecular architectures.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Strategies

The pursuit of green and sustainable chemical processes is a paramount goal in modern chemistry. Future research will undoubtedly focus on developing novel synthetic strategies for 1-(furan-2-yl)pentane-1,3-dione and its analogues that are both efficient and environmentally responsible. A significant area of interest lies in the utilization of renewable resources. For instance, researchers are exploring the direct conversion of biomass-derived carbohydrates, such as xylose, into furan (B31954) derivatives. rsc.org A recent study demonstrated a highly efficient zirconium-catalyzed conversion of xylose and acetylacetone (B45752) to a bisfuranic monomer, showcasing the potential for creating valuable chemicals from renewable feedstocks. rsc.org

Furthermore, the development of one-pot multicomponent reactions (MCRs) presents a promising avenue for the synthesis of complex molecules derived from this compound. nih.govnih.gov MCRs offer numerous advantages, including reduced reaction times, higher yields, and operational simplicity, aligning with the principles of green chemistry. nih.gov Investigating novel catalytic systems, such as biocatalysts or earth-abundant metal catalysts, could also lead to more sustainable and cost-effective production methods.

Exploration of Unprecedented Reactivity Patterns and Transformation Pathways

The rich chemical architecture of this compound, featuring both a furan ring and a β-dicarbonyl moiety, provides a fertile ground for discovering novel reactivity patterns. The furan ring can participate in a variety of transformations, including cycloadditions and dearomatization reactions, offering pathways to complex polycyclic and acyclic structures. researchgate.netmdpi.com

A key area for future exploration is the selective functionalization of the furan ring and the dione (B5365651) side chain. Recent studies have shown that the oxidative dearomatization of related 3-(furan-2-yl)-1,3-di(het)arylpropan-1-ones can lead to the formation of prop-2-en-1-ones through an unusual cyclization of intermediate 2-ene-1,4,7-triones. mdpi.comnih.gov Investigating the scope and limitations of such transformations with this compound could unveil new synthetic methodologies. Moreover, exploring its behavior in reactions like the Paal-Knorr synthesis could lead to the formation of novel heterocyclic systems. mdpi.com

Design and Synthesis of Advanced Functional Materials Based on this compound and Its Derivatives

The unique electronic and structural properties of the furan ring make this compound an attractive building block for the design of advanced functional materials. The furan moiety can be incorporated into polymers and other macromolecules to impart specific properties. For example, bisfuranic compounds derived from similar structures are being explored as monomers for the synthesis of fully bio-based polymers. rsc.org

Future research could focus on synthesizing polymers and coordination complexes incorporating the this compound unit. These materials could exhibit interesting optical, electronic, or catalytic properties. The β-dicarbonyl group is an excellent chelating agent for metal ions, opening up possibilities for creating novel metal-organic frameworks (MOFs) or catalysts. The resulting materials could find applications in areas such as sensing, electronics, and catalysis.

Deeper Theoretical Insights into Complex Chemical Phenomena and Intermolecular Interactions

Computational chemistry and theoretical studies will play a crucial role in unraveling the intricate chemical behavior of this compound. Density Functional Theory (DFT) calculations can provide valuable insights into the molecule's geometric structure, electronic properties, and reactivity. nih.gov

Future theoretical investigations could focus on:

Reaction Mechanisms: Elucidating the detailed mechanisms of known and novel reactions involving this compound to guide the design of more efficient synthetic routes.

Stereoselectivity: Predicting and explaining the stereochemical outcomes of reactions, such as the Diels-Alder reaction, which can be influenced by subtle energetic differences between transition states. researchgate.net

Intermolecular Interactions: Modeling the interactions of this compound with other molecules, solvents, and biological targets to understand its behavior in different environments and its potential for applications in medicinal chemistry.

Integration with Emerging Technologies in Chemical Research and Development

The integration of this compound research with emerging technologies promises to accelerate discovery and innovation. High-throughput screening methods can be employed to rapidly evaluate the catalytic activity of its derivatives or the biological activity of newly synthesized compounds.

Furthermore, the use of automated synthesis platforms and microfluidic reactors could enable the efficient and controlled synthesis of a library of derivatives for further study. The application of machine learning and artificial intelligence (AI) algorithms to analyze large datasets of experimental and computational results could help in predicting the properties of new derivatives and identifying promising candidates for specific applications.

Q & A

Q. What are the most reliable synthetic routes for 1-(furan-2-yl)pentane-1,3-dione, and how are intermediates characterized?

The synthesis typically involves condensation reactions between furan-2-carbaldehyde and diketones. A validated method includes reacting aromatic aldehydes with thiosemicarbazones in warm ethanol/water mixtures, followed by FeCl3-catalyzed cyclization under reflux conditions . Key intermediates are characterized using:

  • Melting point analysis to verify purity.
  • Infrared (IR) spectroscopy to confirm carbonyl (C=O) and furan ring vibrations (~1700 cm⁻¹ and 1600 cm⁻¹, respectively) .
  • Mass spectrometry (e.g., fragmentation patterns for molecular ion [M⁺] at m/z 166) .

Q. How is the biological activity of this compound initially screened?

Primary screening often employs assays targeting microbial or enzymatic activity. For example:

  • Anti-tubercular activity : Microplate Alamar Blue Assay (MABA) against Mycobacterium tuberculosis H37Rv, with IC₅₀ values compared to standards like isoniazid .
  • Antimicrobial screening : Agar diffusion assays using Gram-positive (S. aureus) and Gram-negative (E. coli) strains .

Q. What spectroscopic techniques are critical for structural validation?

  • ¹H/¹³C NMR : Assigns proton environments (e.g., furan protons at δ 6.3–7.4 ppm) and carbonyl carbons (~190–200 ppm).
  • UV-Vis spectroscopy : Identifies π→π* transitions in the conjugated diketone-furan system (~250–300 nm) .

Advanced Research Questions

Q. How can computational modeling predict target interactions and resolve contradictory bioactivity data?

  • PASS (Prediction of Activity Spectra for Substances) : Predicts biological targets with Pa > 0.7 (high activity likelihood) based on SAR analysis of 35,000+ compounds. Discrepancies between predicted and experimental IC₅₀ values may arise from assay-specific conditions (e.g., solvent polarity, protein binding kinetics) .
  • Molecular docking (e.g., using ArgusLab 4.0.1): Validates binding to enzymes like enoyl-ACP reductase (InhA) in M. tuberculosis. A docking score of -11.7 kcal/mol and RMSD < 0.3 Å indicates strong interaction with residues (e.g., MET 155, TYR 158) .

Q. How can synthetic routes be optimized for yield and scalability?

  • Catalyst screening : FeCl3 vs. Lewis acids (e.g., ZnCl₂) to enhance cyclization efficiency .
  • Solvent optimization : Replacing ethanol with DMF or THF to improve solubility of hydrophobic intermediates.
  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes while maintaining yields >80% .

Q. What mechanisms underlie its interaction with enzymes like enoyl-ACP reductase?

  • Hydrogen bonding : The diketone moiety forms H-bonds with catalytic residues (e.g., LYS 165).
  • Hydrophobic interactions : The furan ring aligns with hydrophobic pockets (e.g., ILE 194, VAL 189). Mutagenesis studies confirm reduced activity when these residues are altered .

Q. How does structural modification affect stability under physiological conditions?

  • pH stability : The compound degrades at pH > 8 due to diketone enolization. Stability is assessed via HPLC monitoring over 24 hours in buffers (pH 2–10).
  • Thermal stability : Differential scanning calorimetry (DSC) reveals decomposition above 150°C, critical for storage and formulation .

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